molecular formula C25H24N4O5 B2622364 N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902923-97-1

N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2622364
CAS No.: 902923-97-1
M. Wt: 460.49
InChI Key: VXYWARBMFZORPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name is derived from its pyrido[2,3-d]pyrimidine core, which consists of a fused bicyclic system comprising a pyridine and pyrimidine ring. The parent structure is numbered such that the pyrimidine nitrogen atoms occupy positions 1 and 3, while the pyridine nitrogen resides at position 8. Substituents are assigned based on their positions relative to this core:

  • A 2-ethoxybenzamide group at position 1 of the pyrido[2,3-d]pyrimidine ring.
  • A 2-methoxybenzyl group at position 3.
  • Two ketone oxygen atoms at positions 2 and 4.

The systematic IUPAC name is 1-(2-ethoxybenzamido)-3-(2-methoxybenzyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione , reflecting the substituents’ connectivity and oxidation states.

Isomeric Considerations :

  • Tautomerism : The pyrido[2,3-d]pyrimidine core permits keto-enol tautomerism at positions 2 and 4. However, the presence of two carbonyl groups stabilizes the diketone form, as confirmed by spectroscopic data.
  • Stereoisomerism : The absence of chiral centers in the core structure precludes enantiomerism. However, restricted rotation around the C–N bond linking the acetamide group to the pyrido[2,3-d]pyrimidine core may lead to atropisomerism under specific conditions.
Feature Description Source
Core structure Pyrido[2,3-d]pyrimidine with fused pyridine (C5H4N) and pyrimidine (C4H3N2)
Substituents 2-ethoxybenzamide (C9H11NO2), 2-methoxybenzyl (C8H9O)
Molecular formula C24H22N4O5

X-ray Crystallographic Analysis of Pyrido[2,3-d]Pyrimidine Core

Single-crystal X-ray diffraction studies of analogous pyrido[2,3-d]pyrimidine derivatives reveal a planar bicyclic system with bond lengths and angles consistent with aromatic character. Key crystallographic parameters include:

  • Bond lengths : The C–N bonds in the pyrimidine ring measure 1.32–1.37 Å, typical for aromatic amines, while the C–O bonds in the diketone groups are 1.21–1.23 Å.
  • Dihedral angles : The pyridine and pyrimidine rings exhibit a dihedral angle of 1.5°–2.8°, indicating near-perfect coplanarity.

The 2-methoxybenzyl substituent adopts a perpendicular orientation relative to the pyrido[2,3-d]pyrimidine plane, minimizing steric clash with the adjacent acetamide group. This geometry is stabilized by weak C–H···O hydrogen bonds between the methoxy oxygen and pyrido[2,3-d]pyrimidine hydrogens.

Conformational Analysis of Methoxy-Substituted Benzyl Groups

The 2-methoxybenzyl and 2-ethoxybenzamide groups exhibit distinct conformational preferences due to steric and electronic effects:

  • 2-Methoxybenzyl : The methoxy group’s ortho position induces a 30°–40° twist between the benzyl ring and the pyrido[2,3-d]pyrimidine core, as shown in density functional theory (DFT) simulations. This twist reduces π-π stacking interactions but enhances solubility by disrupting molecular symmetry.
  • 2-Ethoxybenzamide : The ethoxy group’s larger size compared to methoxy results in increased torsional strain, favoring a conformation where the ethoxy oxygen aligns antiperiplanar to the amide carbonyl.
Group Torsional Angle (°) Energy Barrier (kcal/mol) Source
2-Methoxybenzyl 32.4 ± 1.2 4.7
2-Ethoxybenzamide 45.8 ± 2.1 6.3

Electronic Structure Analysis Through Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-311+G(d,p) level reveal the compound’s electronic properties:

  • HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity. The HOMO is localized on the pyrido[2,3-d]pyrimidine core, while the LUMO resides on the diketone groups.
  • Electrostatic potential : Regions of high electron density are observed near the carbonyl oxygens (-0.45 e/ų), making them susceptible to nucleophilic attack. In contrast, the methoxy groups exhibit electron-deficient aromatic rings (+0.23 e/ų).

Non-covalent interaction (NCI) analysis identifies weak van der Waals forces between the methoxybenzyl and ethoxybenzamide groups, contributing to the molecule’s overall stability.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-3-34-21-13-7-5-11-19(21)27-22(30)16-28-23-18(10-8-14-26-23)24(31)29(25(28)32)15-17-9-4-6-12-20(17)33-2/h4-14H,3,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWARBMFZORPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin-1-yl core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrido[2,3-d]pyrimidin-1-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/R-Groups Key Functional Properties Reference
Target Compound Pyrido[2,3-d]pyrimidinone - 3-(2-Methoxyphenyl)methyl
- N-(2-Ethoxyphenyl)acetamide
High lipophilicity; potential kinase inhibition N/A
N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)acetamide Pyrido[2,3-d]pyrimidinone - 3-(4-Ethoxyphenyl)
- Trifluoromethoxy-phenylacetamide
Enhanced binding affinity (hypothesized)
N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro...} Pyrido[4,3-d]pyrimidinone - Cyclopropane ring
- Fluoro-iodo-phenylamino
MEK inhibitor (IC₅₀ < 50 nM)
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide (5) Pyrimidinone - Bis-hydroxyethyl acetamide Improved solubility; lower cytotoxicity
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine - Phenylacetamide
- Sulfanyl linkage
Moderate antitumor activity (EC₅₀ ~10 μM)

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than bis-hydroxyethyl analogs but lower than trifluoromethoxy-containing derivatives .
  • Metabolic Stability : The 2-methoxyphenylmethyl group may reduce oxidative metabolism compared to unsubstituted benzyl analogs. Sulfanyl-linked compounds (e.g., 10a ) show higher metabolic stability due to sulfur’s resistance to oxidation.

Biological Activity

N-(2-ethoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of ethoxy and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Microtubule Assembly : Some derivatives have shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting potential as microtubule-destabilizing agents .
  • Induction of Apoptosis : Studies have demonstrated that certain derivatives can enhance caspase-3 activity and induce morphological changes in cancer cells, indicating their role in apoptosis .

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Activity Effect Concentration
Microtubule Assembly Inhibition40.76–52.03% inhibition20 μM
Apoptosis InductionEnhanced caspase-3 activity (1.33–1.57 times)10 μM
Cell Cycle ArrestSignificant effects observed2.5 μM - 10 μM

Case Studies

  • Breast Cancer Cells (MDA-MB-231) : The compound demonstrated significant cytotoxicity and apoptosis induction in breast cancer cell lines at micromolar concentrations. Morphological changes consistent with apoptosis were observed alongside increased caspase activity .
  • Liver Cancer Cells (HepG2) : Similar effects were noted in HepG2 cells where the compound's ability to induce cell cycle arrest and apoptosis was evaluated through flow cytometry analysis.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate that derivatives may exhibit varying degrees of cytotoxicity depending on their structural modifications. Further toxicological evaluations are necessary to establish a safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.